N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-6-11-25-20-9-8-19(14-18(20)7-10-21(25)26)24-23(27)22-16(3)12-15(2)13-17(22)4/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBSLVQCGZRUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.
Introduction of the Butyl Group: The butyl group is introduced via alkylation, where the quinoline intermediate is treated with butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 2,4,6-trimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the methyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as a potential therapeutic agent. Its quinoline core is known for its antimicrobial and anticancer properties, making it a candidate for further pharmacological research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as drugs. The structural features of the compound allow it to interact with various biological targets, potentially leading to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its derivatives may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, further contributing to its biological activity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- The butyl chain in the target compound enhances hydrophobicity compared to methyl or propyl substituents in analogs .
- The 2,4,6-trimethylbenzamide group induces steric hindrance, reducing resonance between the amide and aryl groups, similar to Compound 19 .
Physicochemical and Spectroscopic Properties
Evidence from circular dichroism (CD) studies on substituted benzamides reveals critical insights:
- Torsional Angle: In 2,4,6-trimethylbenzamides, the torsional angle between the amide and aryl groups ranges from 11° to 64°, leading to steric inhibition of resonance. This results in blue-shifted 1La transitions (214–218 nm in methanol/hexane) compared to unsubstituted benzamides .
- Spectral Shifts : The target compound’s trimethylbenzamide group likely exhibits a red shift due to electron-donating methyl groups, counteracting the blue shift caused by steric inhibition. This dual effect is observed in Compound 19 .
Pharmacological Implications
- Tetrahydroquinoline Core: Shared with analogs like the propionamide derivative (CAS 1428652-17-8), this scaffold is associated with kinase inhibition and CNS activity .
- Steric Effects : The disubstituted benzamide in Compound 19 shows altered electronic properties that may influence binding to biological targets, such as enzymes requiring planar amide conformations .
Table 1: Comparative Spectral and Structural Data
Notes:
- The target compound’s torsional dynamics resemble those of Compound 19 but with distinct electronic effects due to monosubstitution .
- Ethanimidamide derivatives (e.g., from ) prioritize hydrogen-bonding interactions over steric effects .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- LogP Value : 4.4262 (indicating significant lipophilicity)
The structure features a tetrahydroquinoline moiety linked to a trimethylbenzamide group, which contributes to its biological properties.
This compound is believed to exert its biological effects through interaction with specific molecular targets such as enzymes and receptors. The unique structural components allow it to modulate various biochemical pathways, potentially influencing cellular processes related to disease mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Its ability to inhibit tumor cell proliferation has been documented in several in vitro assays. For instance:
- Study on Cell Lines : In experiments involving human cancer cell lines (e.g., breast and prostate cancer), the compound demonstrated significant cytotoxic effects at micromolar concentrations.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Case Studies
-
In Vitro Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound inhibited cell growth by inducing apoptosis in treated cells.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial activity against common pathogenic bacteria.
- Findings : The compound demonstrated significant antibacterial activity with lower MIC values compared to standard antibiotics.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-dimethoxybenzamide | Moderate anticancer activity |
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-sulfonamide | High antimicrobial potency |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges for preparing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide, and how can reaction conditions be optimized?
- Answer : The compound’s steric hindrance (due to the 2,4,6-trimethylbenzamide group) and the tetrahydroquinoline moiety pose challenges in amide bond formation. Classical coupling agents (e.g., HATU, DCC) often fail for such hindered systems . Methodological solutions include:
- Alternative coupling strategies : Use hypervalent iodine reagents (e.g., PhI(OCOR1)₂) or isothiourea intermediates to facilitate bond formation .
- Optimization parameters :
- Temperature : Maintain 0–25°C during coupling to prevent side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Palladium on carbon (Pd/C) for nitro group reductions in tetrahydroquinoline synthesis .
- Purification : Use flash chromatography (e.g., Biotage systems) or preparative HPLC to isolate high-purity product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects conformational features (e.g., torsional angles between the benzamide and tetrahydroquinoline groups) . For example, the 2,4,6-trimethylbenzamide group shows distinct methyl resonances at δ 2.1–2.4 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ for C₂₅H₂₉N₂O₂: ~413.22) .
- X-ray Crystallography : Resolves steric effects and hydrogen-bonding patterns (e.g., torsional angles of 11°–64° in benzamide derivatives) .
- HPLC : Assess purity (>98% by reverse-phase C18 columns) .
Q. What initial biological screening approaches are recommended to evaluate its bioactivity?
- Answer :
- In vitro enzyme assays : Test inhibition of targets like kinases or proteases using fluorogenic substrates .
- Cellular viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Blood-brain barrier (BBB) permeability : Use parallel artificial membrane permeability assays (PAMPA) due to the tetrahydroquinoline moiety’s neuropotential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize substituents on the tetrahydroquinoline moiety?
- Answer :
- Synthetic diversification : Vary the N-alkyl group (e.g., butyl vs. ethyl) via reductive amination or alkylation . For example, replacing butyl with cyclopropanecarbonyl alters lipophilicity and target affinity .
- Biological testing : Compare IC₅₀ values across analogs in enzyme assays. For instance, bulky substituents (e.g., isopropyl) may enhance selectivity for hydrophobic binding pockets .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) to explain discrepancies in in vivo vs. in vitro activity .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Answer :
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Kinetic studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
- Structural biology : Co-crystallize the compound with its target (e.g., kinase) to resolve binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
